molecular formula C9H17ClO3S B13517234 2-(Cycloheptyloxy)ethane-1-sulfonyl chloride

2-(Cycloheptyloxy)ethane-1-sulfonyl chloride

Cat. No.: B13517234
M. Wt: 240.75 g/mol
InChI Key: RSJQWFYKUIGZNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptyloxy)ethane-1-sulfonyl chloride typically involves the reaction of cycloheptanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptyloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of sulfonamide, sulfonate esters, or sulfonyl thiols.

    Reduction: Formation of sulfonyl hydrides.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

2-(Cycloheptyloxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cycloheptyloxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethanesulfonyl chloride
  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride

Comparison

2-(Cycloheptyloxy)ethane-1-sulfonyl chloride is unique due to its cycloheptyloxy group, which imparts distinct steric and electronic properties. This makes it more versatile in certain synthetic applications compared to simpler sulfonyl chlorides like methanesulfonyl chloride or benzenesulfonyl chloride .

Properties

Molecular Formula

C9H17ClO3S

Molecular Weight

240.75 g/mol

IUPAC Name

2-cycloheptyloxyethanesulfonyl chloride

InChI

InChI=1S/C9H17ClO3S/c10-14(11,12)8-7-13-9-5-3-1-2-4-6-9/h9H,1-8H2

InChI Key

RSJQWFYKUIGZNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OCCS(=O)(=O)Cl

Origin of Product

United States

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